![molecular formula C13H21NO3 B13919459 Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B13919459.png)
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate is a bifunctional compound that has garnered interest in the pharmaceutical industry due to its unique structural framework. This compound is part of the azaspiro family, which is known for its potential to expand chemical space and diversity in drug discovery .
Preparation Methods
The synthesis of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves several steps. Two efficient and scalable synthetic routes have been described for similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate . These routes typically involve the selective derivation of azetidine and cyclobutane rings, providing a convenient entry point to novel compounds. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired transformations.
Chemical Reactions Analysis
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Baeyer-Villiger monooxygenase (BVMO) for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as a structural surrogate for piperidine and piperazine rings, which are common in many FDA-approved drugs . The compound’s unique structure allows for the exploration of new chemical spaces, making it valuable for drug discovery and development .
Mechanism of Action
The mechanism of action of tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s bifunctional nature allows it to engage in selective derivation on the azetidine and cyclobutane rings, which can influence various biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate can be compared with other similar compounds, such as tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate These compounds share structural similarities but differ in their functional groups and specific applications The unique acetyl group in tert-butyl 6-acetyl-2-azaspiro[3
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl 6-acetyl-2-azaspiro[3.3]heptane-2-carboxylate |
InChI |
InChI=1S/C13H21NO3/c1-9(15)10-5-13(6-10)7-14(8-13)11(16)17-12(2,3)4/h10H,5-8H2,1-4H3 |
InChI Key |
ZCZRIXZXZRIWCO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC2(C1)CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




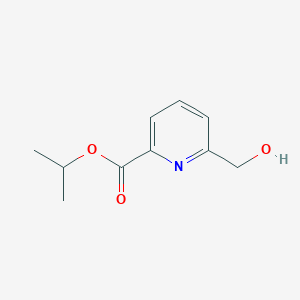
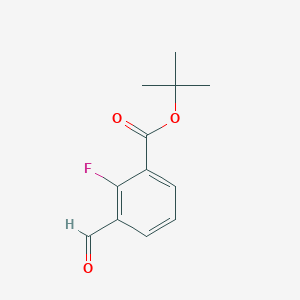

![tert-butyl (3aS,6aS)-3a-hydroxy-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B13919429.png)
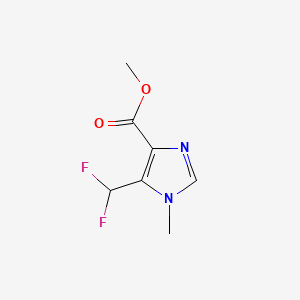
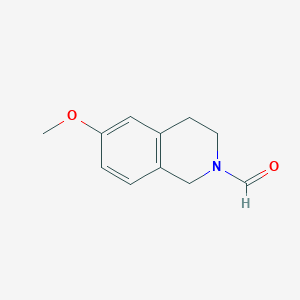
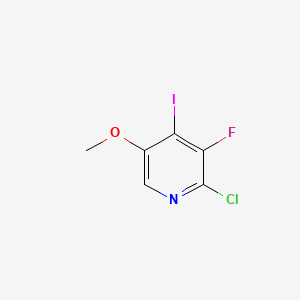
![6-chloro-2-methyl-2H-pyrazolo[3,4-b]pyridine](/img/structure/B13919445.png)

![N-[2-carbamoyl-5-[1-[(4-methoxyphenyl)methyl]-5-methylpyrazol-4-yl]thiophen-3-yl]-1-azabicyclo[2.2.2]octane-2-carboxamide](/img/structure/B13919453.png)
![(3R)-3-[(4-hydroxyphenyl)methyl]-5-methoxy-3,4-dihydro-2H-chromen-7-ol](/img/structure/B13919460.png)

